

GSK1795091: A Synthetic Lipid A Analog for Immune Activation

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Compound of Interest

Compound Name: GSK1795091

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK1795091 (also known as CRX-601) is a synthetic lipid A analog that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2] By mimicking a key component of Gram-negative bacteria, **GSK1795091** activates the innate immune system, leading to the production of pro-inflammatory cytokines and the stimulation of antigen-presenting cells.[2][3] This immunomodulatory activity has positioned **GSK1795091** as a promising candidate for cancer immunotherapy and as a vaccine adjuvant.[2][4] This technical guide provides a comprehensive overview of **GSK1795091**, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction to GSK1795091

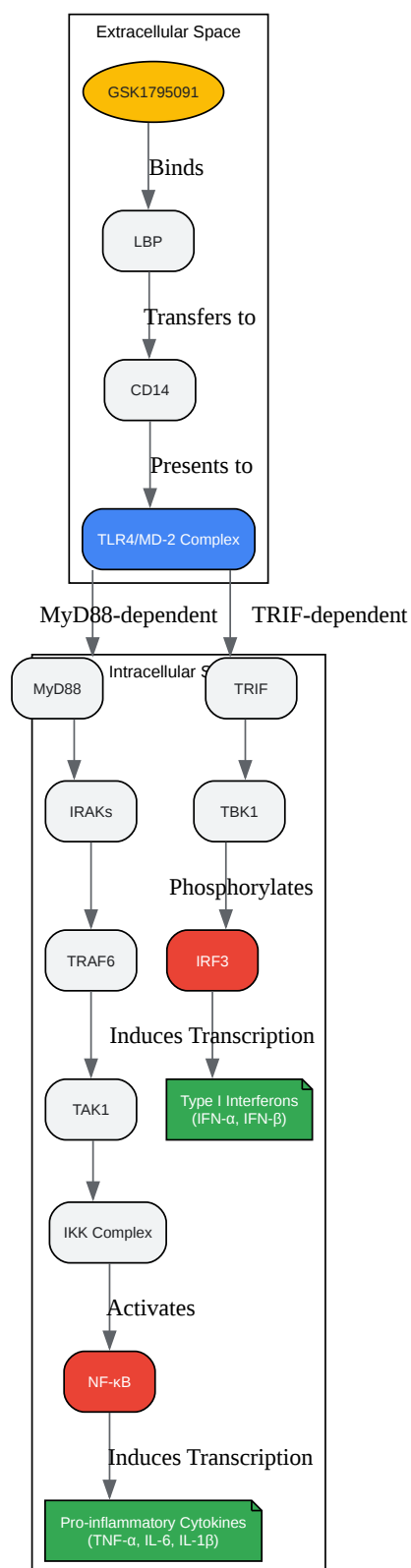
GSK1795091 is a synthetic glycolipid designed to mimic the structure and function of lipid A, the biologically active component of lipopolysaccharide (LPS).[4][5] As a TLR4 agonist, it stimulates innate immune cells such as monocytes, macrophages, and dendritic cells.[2][4] This activation triggers a downstream signaling cascade that results in the production of a range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interferon-gamma (IFN- γ).[2][3] The resulting immune response can lead to enhanced antigen presentation, T-cell activation, and a reduction in regulatory T cells, creating a more favorable environment for anti-tumor immunity.[4]

Mechanism of Action and Signaling Pathway

GSK1795091 exerts its biological effects by binding to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

- **MyD88-Dependent Pathway:** This pathway leads to the activation of NF- κ B and the subsequent transcription of genes encoding for pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.
- **TRIF-Dependent Pathway:** This pathway results in the activation of IRF3 and the production of type I interferons (IFN- α/β).

The combined activation of these pathways leads to a robust and multifaceted immune response.



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Caption: TLR4 signaling pathway activated by **GSK1795091**.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of **GSK1795091**.

Table 1: Preclinical In Vivo Efficacy

Animal Model	Tumor Type	Administration Route	Dosage	Dosing Schedule	Outcome	Reference
Mouse	Not Specified	Intravenous (IV)	25 µg/mouse	Once weekly for 3 doses	Inhibited tumor growth and resulted in long-term survival.	[2]
BALB/c Mice	Influenza Challenge	Intranasal	0.1 µg/mouse	Not Specified	Long-term survival.	[2]

Table 2: Clinical Study in Healthy Volunteers (NCT02798978)

Parameter	Details	Reference
Study Design	Randomized, double-blind, placebo-controlled, single ascending dose	[6]
Participants	40 healthy volunteers	[6]
Doses	7, 15, 30, 50, 75, 100 ng	[6]
Administration	Intravenous (IV) bolus over 2-5 minutes	[7]
Pharmacokinetics	Dose-proportional increase in exposure.	[6]
Pharmacodynamics	Transient, dose-dependent changes in induced cytokine and chemokine concentrations (IP-10, IL-10, IL1-RA mentioned) and immune cell counts, returning to baseline within 24 hours.	[5][6]
Most Common Adverse Events	Influenza-like illness, headache, back pain, increased body temperature.	[6]

Table 3: Clinical Study in Patients with Solid Tumors (NCT03447314)

Parameter	Details	Reference
Study Design	Phase I, open-label, non-randomized	[5]
Participants	54 patients with solid tumors	[8]
Combination Therapies	GSK3174998 (anti-OX40), GSK3359609 (anti-ICOS), or pembrolizumab	[5]
Observation	A manufacturing change resulting in larger aggregate size of GSK1795091 led to reduced pharmacodynamic (cytokine) activity despite higher systemic exposure.	[5][8]
Adverse Events (Original Formulation)	Higher incidence of chills, fatigue, pyrexia, nausea, and vomiting compared to the modified formulation.	[5][8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving **GSK1795091**.

In Vivo Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor activity of **GSK1795091** in a syngeneic mouse model.

Objective: To assess the in vivo anti-tumor efficacy of **GSK1795091** alone or in combination with other immunotherapies.

Materials:

- Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

- Female BALB/c mice (6-8 weeks old)
- **GSK1795091** solution
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Cell Culture: Culture the chosen syngeneic tumor cell line using standard aseptic techniques.
- Tumor Implantation: Harvest tumor cells during their logarithmic growth phase and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 2×10^6 cells/mL. Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Treatment Administration: Administer **GSK1795091** intravenously at the desired dose and schedule (e.g., 25 μ g/mouse, once weekly for 3 weeks). The control group should receive the vehicle. For combination studies, administer the other therapeutic agent according to its established protocol.
- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point. Monitor for signs of toxicity throughout the study.



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Caption: Workflow for a syngeneic mouse tumor model study.

First-in-Human Clinical Trial in Healthy Volunteers (NCT02798978)

This protocol provides a summary of the design for the Phase I clinical trial of **GSK1795091** in healthy subjects.

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of **GSK1795091**.

Study Design:

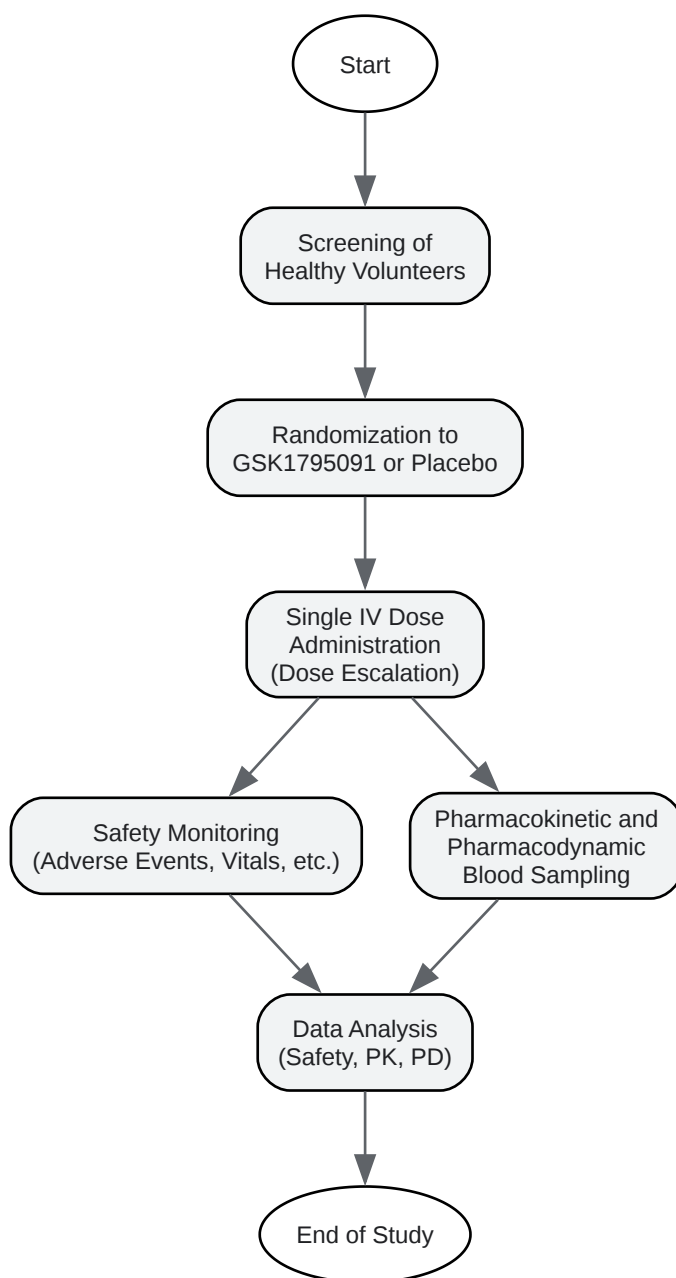
- Randomized, double-blind, placebo-controlled, single-center, single-dose escalation study.

Participants:

- Healthy adult volunteers.

Procedure:

- Dose Escalation: Sequential cohorts of participants receive single ascending intravenous injections of **GSK1795091** or a matching placebo. Doses ranged from 7 ng to 100 ng.
- Administration: **GSK1795091** is supplied as a solution for injection (0.001 mg/mL or 0.0001 mg/mL) and administered as an IV bolus over 2-5 minutes, followed by a 10 mL normal saline flush.^[7]
- Safety Monitoring: Monitor participants for adverse events, including vital signs, electrocardiograms, and clinical laboratory tests.
- Pharmacokinetic (PK) Sampling: Collect blood samples at predefined time points before and after dosing to determine the PK profile of **GSK1795091**.
- Pharmacodynamic (PD) Sampling: Collect blood samples to measure changes in cytokine and chemokine levels and immune cell populations.



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Caption: Workflow for the Phase I clinical trial in healthy volunteers.

Conclusion

GSK1795091 is a synthetic TLR4 agonist with demonstrated immunomodulatory properties in both preclinical and clinical settings. Its ability to activate the innate immune system makes it a compelling agent for cancer immunotherapy, particularly in combination with other immunology agents like OX40 agonists, and as a potent vaccine adjuvant.[4] Further research is

warranted to fully elucidate its therapeutic potential and to optimize its formulation and clinical application, especially considering the impact of its physical properties, such as aggregate size, on its biological activity.[5][8]

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